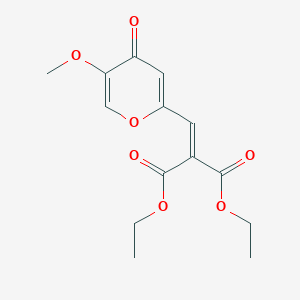
4-(Thiophen-3-yl)pyrimidine
概要
説明
4-(Thiophen-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 4-position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrimidine and thiophene rings endows it with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-3-yl)pyrimidine typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method is the reaction of 3-thiophenecarboxaldehyde with guanidine in the presence of a base such as potassium hydroxide. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.
化学反応の分析
Types of Reactions: 4-(Thiophen-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions can be facilitated by bases such as sodium hydride.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene and pyrimidine derivatives.
科学的研究の応用
4-(Thiophen-3-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has shown its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It is utilized in the fabrication of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
作用機序
The mechanism of action of 4-(Thiophen-3-yl)pyrimidine involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
4-(Thiophen-3-yl)pyrimidine can be compared with other similar compounds such as:
4-(Thiophen-2-yl)pyrimidine: Differing by the position of the thiophene ring, which can affect its reactivity and biological activity.
4-(Furan-3-yl)pyrimidine: Substitution of thiophene with furan can lead to different electronic properties and applications.
4-(Pyridin-3-yl)pyrimidine: Replacement of thiophene with pyridine can result in altered pharmacological profiles.
Uniqueness: The unique combination of the thiophene and pyrimidine rings in this compound provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
4-thiophen-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-3-9-6-10-8(1)7-2-4-11-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMDXQWEIIXSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313873 | |
| Record name | 4-(3-Thienyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19084-28-7 | |
| Record name | 4-(3-Thienyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19084-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Thienyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(6-chlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428881.png)
![Ethyl 2-{[5-(4-chlorobenzoyl)-2-thienyl]sulfanyl}-2-methylpropanoate](/img/structure/B428882.png)
![3,3',6,6'-Tetramethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B428885.png)


![Ethyl 2-methyl-2-[(5-oxidodibenzo[b,d]thien-4-yl)oxy]propanoate](/img/structure/B428889.png)

![4',6'-dimethyl-dispiro(cyclohexane-1,1'-[1'H,3'H]-thieno[3,4-c]furan-3,1'-cyclohexane)](/img/structure/B428891.png)



![2-methyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B428903.png)
![2'-Acetyl[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B428904.png)

